molecular formula C12H6N2S B14145686 Acenaphtho[1,2-c][1,2,5]thiadiazole CAS No. 437-40-1

Acenaphtho[1,2-c][1,2,5]thiadiazole

Cat. No.: B14145686
CAS No.: 437-40-1
M. Wt: 210.26 g/mol
InChI Key: ATWSLZBPBDFGTH-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-c][1,2,5]thiadiazole is a fused heterocyclic compound comprising a thiadiazole ring annulated with an acenaphthene scaffold. Its structure features a planar π-conjugated system, which enhances electron-accepting properties due to the electron-deficient thiadiazole unit. This compound is part of the 1,2,5-thiadiazole 1,1-dioxide family, where the sulfur atom is oxidized to a sulfone group, significantly altering its electronic characteristics compared to non-oxidized analogs. Crystallographic studies reveal its rigid, coplanar geometry, which facilitates strong intermolecular interactions and charge transport in organic semiconductors .

Key properties include a narrow bandgap (~1.93 eV in derivatives) and stable radical anion species, as demonstrated by electrochemical and photophysical analyses. These traits make it suitable for applications in organic photovoltaics (OPVs) and molecular electronics .

Properties

CAS No.

437-40-1

Molecular Formula

C12H6N2S

Molecular Weight

210.26 g/mol

IUPAC Name

acenaphthyleno[1,2-c][1,2,5]thiadiazole

InChI

InChI=1S/C12H6N2S/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)14-15-13-11/h1-6H

InChI Key

ATWSLZBPBDFGTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NSN=C4C3=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acenaphtho[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

Acenaphtho[1,2-c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acenaphtho[1,2-c][1,2,5]thiadiazole involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its electronic properties enable it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole (NTz)

NTz is a bis-thiadiazole fused with a naphthalene core, widely used as an electron-accepting unit in high-performance OPVs. Unlike acenaphtho[1,2-c][1,2,5]thiadiazole, NTz lacks the sulfone group, resulting in distinct electronic behavior:

  • Bandgap and Energy Levels : NTz-based polymers exhibit broader bandgaps (~1.5–1.8 eV) compared to acenaphtho derivatives. For example, NTz copolymer PDNTI-NTz achieves a power conversion efficiency (PCE) of 10.6% in solar cells, attributed to optimized LUMO levels (-3.8 eV) for charge separation .
Property This compound NTz
Bandgap (eV) ~1.93 (IND10 derivative) ~1.5–1.8
LUMO (eV) -3.5 (estimated) -3.8
PCE in OPVs (%) Not yet reported >10% 10.6–11%
Radical Anion Stability High Moderate

Benzo[c][1,2,5]thiadiazole (BTz)

BTz, a smaller benzothiadiazole derivative, is less π-extended than this compound:

  • Electron Affinity : BTz has a higher LUMO (-3.3 eV) than acenaphtho derivatives, limiting its electron-withdrawing capability in OPVs. PDNTI-BTz polymers show lower PCEs (6–8%) compared to NTz-based counterparts .
  • Optical Properties : BTz absorbs in the visible range (λmax ~500 nm), while acenaphtho derivatives exhibit redshifted absorption due to extended conjugation .

1,2,5-Thiadiazole 1,1-Dioxide Derivatives

Compared to non-oxidized thiadiazoles, sulfone-containing derivatives like this compound 8,8-dioxide exhibit:

  • Enhanced Stability : The sulfone group stabilizes radical anions, enabling doping and charge transport in n-type semiconductors .
  • Reduced HOMO-LUMO Gap: Oxidation lowers the LUMO by ~0.5 eV compared to non-dioxide analogs, improving electron injection in devices .

Chalcogen-Substituted Analogs

Replacing sulfur with oxygen or selenium in fused thiadiazoles impacts electronic properties:

  • Oxadiazole Derivatives : Naphtho[1,2-c][1,2,5]oxadiazole has a higher bandgap (~2.5 eV) due to reduced electron deficiency, making it less suitable for low-bandgap applications .
  • Selenadiazole Derivatives : Selenium’s polarizability enhances charge transport but reduces environmental stability compared to sulfur-based this compound .

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